molecular formula C20H35O4- B14520267 7-(Ethoxycarbonyl)-2-pentyldodec-4-enoate CAS No. 62456-97-7

7-(Ethoxycarbonyl)-2-pentyldodec-4-enoate

Cat. No.: B14520267
CAS No.: 62456-97-7
M. Wt: 339.5 g/mol
InChI Key: NNNRAOSFDQJQPQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Ethoxycarbonyl)-2-pentyldodec-4-enoate is an organic compound with the molecular formula C20H35O4 It is a member of the ester family, characterized by the presence of an ethoxycarbonyl group attached to a dodec-4-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Ethoxycarbonyl)-2-pentyldodec-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a strong acid catalyst such as sulfuric acid. The reaction is driven to completion by the removal of water formed during the process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

7-(Ethoxycarbonyl)-2-pentyldodec-4-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Ethoxycarbonyl)-2-pentyldodec-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 7-(Ethoxycarbonyl)-2-pentyldodec-4-enoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxycarbonyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 6-Acetyl-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine
  • Benzofuran derivatives

Uniqueness

7-(Ethoxycarbonyl)-2-pentyldodec-4-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its long carbon chain and ethoxycarbonyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

62456-97-7

Molecular Formula

C20H35O4-

Molecular Weight

339.5 g/mol

IUPAC Name

7-ethoxycarbonyl-2-pentyldodec-4-enoate

InChI

InChI=1S/C20H36O4/c1-4-7-9-13-17(19(21)22)14-11-12-16-18(15-10-8-5-2)20(23)24-6-3/h11-12,17-18H,4-10,13-16H2,1-3H3,(H,21,22)/p-1

InChI Key

NNNRAOSFDQJQPQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCC(CC=CCC(CCCCC)C(=O)OCC)C(=O)[O-]

Origin of Product

United States

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